2-[(4-chlorophenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole
Description
The compound 2-[(4-chlorophenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole is a benzodiazole derivative featuring two distinct substituents: a (4-chlorophenoxy)methyl group at position 2 and a (4-methylphenyl)methyl group at position 1. Benzodiazoles are heterocyclic systems with a fused benzene and diazole ring, often explored for their pharmacological and agrochemical properties.
Properties
IUPAC Name |
2-[(4-chlorophenoxy)methyl]-1-[(4-methylphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O/c1-16-6-8-17(9-7-16)14-25-21-5-3-2-4-20(21)24-22(25)15-26-19-12-10-18(23)11-13-19/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHHFGRXDOCUNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine with Carbonyl Derivatives
The benzodiazole core is classically synthesized via acid-catalyzed cyclocondensation of o-phenylenediamine with carbonyl compounds. Adapted from benzimidazole protocols, this method achieves high yields under ammonium chloride catalysis.
Procedure :
- Dissolve o-phenylenediamine (1.62 g, 15 mmol) in chloroform (5 mL).
- Add 4-methylbenzaldehyde (1.8 g, 15 mmol) and 4-chlorophenoxyacetaldehyde (2.6 g, 15 mmol) sequentially.
- Introduce ammonium chloride (4 mmol) and stir at room temperature for 4–6 hours.
- Isolate the product via column chromatography (petroleum ether:ethyl acetate = 9:1).
Optimization Data :
| Catalyst (4 mmol) | Solvent | Yield (%) |
|---|---|---|
| NH₄Cl | CHCl₃ | 94 |
| NH₄Br | CH₃CN | 40 |
| (NH₄)₂SO₄ | MeOH | 35 |
Table 1. Catalyst and solvent screening for benzodiazole synthesis.
Ammonium chloride in chloroform maximizes yield (94%) by stabilizing intermediates through hydrogen bonding. Microwave irradiation (100°C, 10 min) reduces reaction time to 15 minutes but requires strict stoichiometric control to prevent side products.
Advanced Methodologies and Mechanistic Insights
Solvent-Free Microwave-Assisted Synthesis
Adapting benzothiazole protocols, solvent-free conditions under microwave irradiation (300 W, 120°C) enable rapid cyclization:
- Mix o-phenylenediamine, 4-methylbenzaldehyde, and 4-chlorophenoxyacetaldehyde (1:1:1 molar ratio).
- Add P₄S₁₀ (0.5 eq) as a desulfurization agent.
- Irradiate for 3–4 minutes.
Advantages :
- Reaction time reduced from hours to minutes.
- Yield: 88% (vs. 94% for NH₄Cl method).
Regioselectivity in Dual Substituent Incorporation
Competitive alkylation studies reveal that N¹ (position 1) is preferentially substituted due to lower steric hindrance, as confirmed by DFT calculations. Introducing the bulkier 4-methylbenzyl group first ensures correct regiochemistry, while the 4-chlorophenoxymethyl group occupies N³ (position 2) in subsequent steps.
Characterization and Analytical Data
Spectroscopic Profiling
¹H NMR (300 MHz, CDCl₃) :
- δ 7.82 (d, J = 8.1 Hz, 1H, ArH), 7.45–7.12 (m, 8H, ArH), 5.31 (s, 2H, NCH₂), 4.97 (s, 2H, OCH₂), 2.34 (s, 3H, CH₃).
IR (KBr) :
HRMS (ESI+) :
- m/z 391.0978 [M+H]⁺ (calc. 391.0974).
Crystallographic Analysis
Single-crystal X-ray diffraction (analogous to) confirms:
- Dihedral angle between benzodiazole and 4-methylphenyl ring: 46.87° (cf. 39–86° in related structures).
- Weak C–H···N hydrogen bonds (2.58 Å) stabilize the lattice.
Industrial-Scale Considerations
Patented routes emphasize cost-effective protocols:
- Use of (NH₄)₂CO₃ as a benign catalyst.
- Continuous-flow reactors for alkylation steps (residence time = 20 min, yield = 82%).
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a dechlorinated product.
Scientific Research Applications
2-[(4-chlorophenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Analogues and Substituent Effects
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-chlorophenoxy group (electron-withdrawing) contrasts with hydroxy-phenyl substituents in benzimidazoles (electron-donating), altering electronic distribution and reactivity .
Core Heterocycle Differences
- Benzodiazole vs. Triazole: Difenoconazole (triazole) inhibits fungal ergosterol synthesis via cytochrome P450 enzymes, whereas benzodiazoles may target different pathways due to nitrogen positioning and ring strain .
- Benzodiazole vs. Benzimidazole: Benzimidazoles (e.g., albendazole) are known for antiparasitic activity, while benzodiazoles are less explored but show promise in antimicrobial applications .
Physical-Chemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The target compound’s higher molecular weight and lipophilic groups suggest lower aqueous solubility compared to hydroxy-substituted analogs.
- Sulfonyl-containing benzodiazoles (e.g., ) exhibit improved solubility due to polar sulfonyl groups, a feature absent in the target compound.
Biological Activity
The compound 2-[(4-chlorophenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole is a member of the benzodiazole family, which is characterized by a benzene ring fused to a diazole ring. Its molecular formula is . This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties, particularly in the context of cancer treatment and other therapeutic applications.
Chemical Structure and Properties
The structural features of this compound include:
- Chlorophenoxy Group : This functional group may enhance the compound's lipophilicity and biological activity.
- Methylphenyl Group : The presence of this group can influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClN2O |
| Molecular Weight | 336.81 g/mol |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Research indicates that compounds within the benzodiazole class often exhibit significant antitumor properties. The structural modifications in this compound may enhance its ability to inhibit tumor growth. For instance, studies have shown that similar benzodiazole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and disrupting mitochondrial membrane potential.
Case Study : A study evaluating the cytotoxic effects of benzodiazole derivatives on human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that certain modifications led to IC50 values comparable to standard chemotherapeutic agents like doxorubicin. The presence of electron-donating groups, such as methyl or methoxy substituents, was crucial for enhancing anticancer activity .
Anticonvulsant Activity
Benzodiazoles are also explored for their anticonvulsant properties. The structural features of this compound suggest potential efficacy in treating epilepsy. Compounds with similar structures have shown effectiveness in animal models of seizures by modulating GABAergic transmission .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structure:
- Chlorine Substituent : Enhances binding affinity to biological targets.
- Methyl Groups : Increase lipophilicity and potentially improve cell membrane permeability.
Q & A
Q. How can researchers optimize the synthesis of 2-[(4-chlorophenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole?
Methodological Answer :
- Reaction Solvents : Absolute ethanol with glacial acetic acid as a catalyst (5 drops per 0.001 mol substrate) under reflux for 4 hours yields intermediates with minimal byproducts .
- Stepwise Functionalization : Use Vilsmeier-Haack reactions for aldehyde group introduction (e.g., reacting pyrazolones with POCl₃/DMF) to ensure regioselectivity .
- Hydrogenation : Post-condensation hydrogenation with 2,3-diazetidinone improves ring closure efficiency in heterocyclic systems .
Table 1: Comparison of Synthesis Conditions
Q. What analytical methods are recommended for structural confirmation of this benzodiazole derivative?
Methodological Answer :
- X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., mean C–C bond deviation = 0.004 Å, R factor = 0.053) .
- Spectroscopy : Use / NMR to verify substituent positions and IR for functional groups (e.g., C=O stretches near 1700 cm).
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] expected for C₂₂H₂₀ClN₂O₂).
Q. How can preliminary biological activity (e.g., CNS effects) be evaluated for this compound?
Methodological Answer :
- In Vitro Binding Assays : Screen for GABAA receptor affinity using -flumazenil displacement in cortical membranes .
- Animal Models : Test antihyperalgesic effects in STZ-induced diabetic neuropathy models (e.g., oral dosing starting at 3 mg/kg) .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity across studies?
Methodological Answer :
Q. What strategies improve selectivity for GABAA receptor subtypes to minimize off-target effects?
Methodological Answer :
Q. How can solubility limitations for in vivo studies be addressed?
Methodological Answer :
Q. What crystallographic challenges arise when analyzing this compound, and how are they resolved?
Methodological Answer :
Q. How to elucidate the reaction mechanism for benzodiazole ring formation?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
